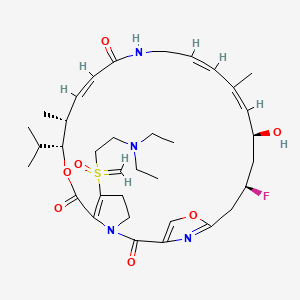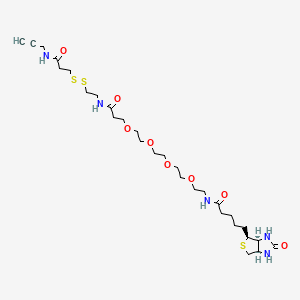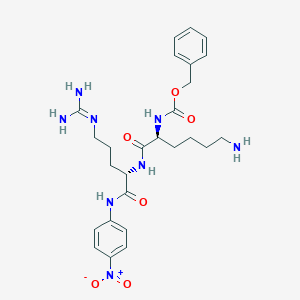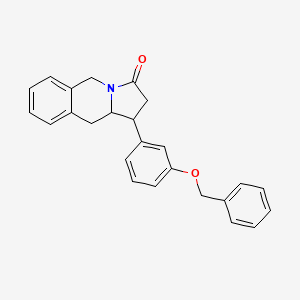
PPAR|A/GR modulator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PPAR|A/GR modulator 1: is a compound that acts on peroxisome proliferator-activated receptors and glucocorticoid receptors. These receptors are involved in various physiological processes, including lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. The modulation of these receptors has significant implications for the treatment of metabolic disorders, cardiovascular diseases, and certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PPAR|A/GR modulator 1 typically involves the structure-based design and synthesis of selective modulators. For instance, a novel decanoic acid-based selective modulator was synthesized using a combination of structure-based design, molecular docking, and in vitro and in vivo characterization . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired selectivity and efficacy.
Industrial Production Methods: Industrial production methods for PPAR|A/GR modulators involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: PPAR|A/GR modulator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products: The major products formed from these reactions include modified versions of the original compound with enhanced pharmacological properties. These modifications can improve the compound’s binding affinity, selectivity, and overall therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, PPAR|A/GR modulator 1 is used as a tool compound to study the structure-activity relationships of peroxisome proliferator-activated receptors and glucocorticoid receptors. This helps in the design and development of more potent and selective modulators .
Biology: In biology, the compound is used to investigate the role of peroxisome proliferator-activated receptors and glucocorticoid receptors in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation .
Medicine: In medicine, this compound has potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and certain types of cancer. The compound’s ability to modulate these receptors can help in managing conditions like diabetes, obesity, and cancer .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs to identify new therapeutic agents targeting peroxisome proliferator-activated receptors and glucocorticoid receptors .
Wirkmechanismus
PPAR|A/GR modulator 1 exerts its effects by binding to the ligand-binding domains of peroxisome proliferator-activated receptors and glucocorticoid receptors. This binding induces conformational changes in the receptors, leading to the activation or repression of target gene expression. The molecular targets and pathways involved include the regulation of lipid and glucose metabolism, inflammation, and cell differentiation .
Vergleich Mit ähnlichen Verbindungen
Fenofibrate: A PPARα agonist used to treat dyslipidemia.
Rosiglitazone: A PPARγ agonist used to treat type 2 diabetes mellitus.
Elafibranor: A dual PPARα/δ agonist under development for the treatment of non-alcoholic steatohepatitis
Uniqueness: PPAR|A/GR modulator 1 is unique in its ability to modulate both peroxisome proliferator-activated receptors and glucocorticoid receptors, providing a broader range of therapeutic applications compared to compounds that target only one receptor subtype .
Eigenschaften
Molekularformel |
C14H10FNO4 |
|---|---|
Molekulargewicht |
275.23 g/mol |
IUPAC-Name |
3-[(E)-3-(2-fluoropyridin-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C14H10FNO4/c1-8-6-11(18)13(14(19)20-8)10(17)3-2-9-4-5-16-12(15)7-9/h2-7,18H,1H3/b3-2+ |
InChI-Schlüssel |
FDUNJKZGKXZYCK-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=NC=C2)F)O |
Kanonische SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=NC=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


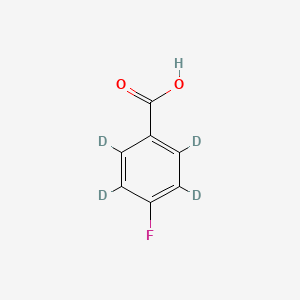
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)

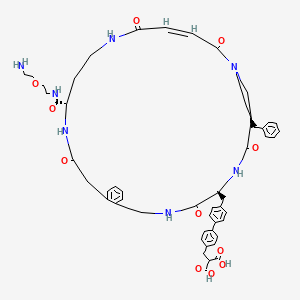
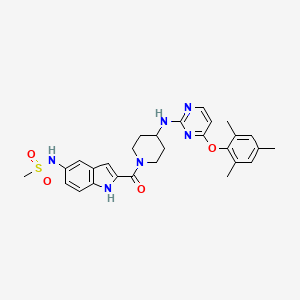

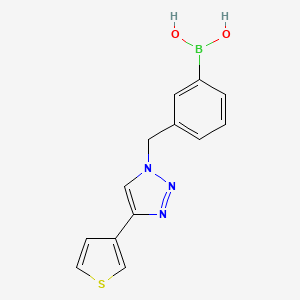
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

